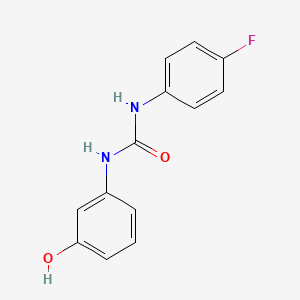

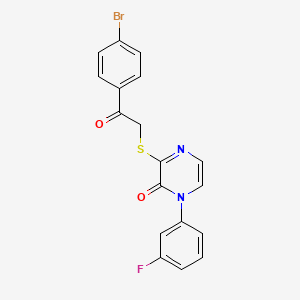

1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea, also known as 4-FPHPU, is a small molecule that has been used for various scientific research applications. It is a fluorinated phenylurea compound that is known for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). This inhibition has been shown to have a wide range of effects on biochemical and physiological systems.

Wissenschaftliche Forschungsanwendungen

Hydroxyl Group Characterization in Polymers

A notable application of 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea is in the characterization of hydroxyl functional groups in polymers. Moghimi et al. (2013) described a method using 4-fluorophenyl isocyanate for in situ derivatization of hydroxyl groups, facilitating their quantification via 19F NMR spectroscopy. This approach offers advantages over traditional methods like titration, providing a quicker and more reliable measurement of hydroxyl content in various polymers, including poly(e-caprolactones) and polyester diols (Moghimi et al., 2013).

Molecular Imaging and Angiogenesis

In the field of molecular imaging, particularly regarding angiogenesis, the synthesis of fluorine-18 labeled diaryl ureas represents a significant application. These compounds, based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, have been synthesized as potential PET biomarkers for visualizing angiogenic processes. Ilovich et al. (2008) successfully labeled a VEGFR-2/PDGFR dual inhibitor with fluorine-18, demonstrating the utility of urea subunits in the development of new imaging agents for cancer research and other diseases characterized by angiogenesis (Ilovich et al., 2008).

Neuropeptide Y5 Receptor Antagonists

In another research application, urea derivatives have been explored for their potential as neuropeptide Y5 (NPY5) receptor antagonists. Fotsch et al. (2001) identified and optimized 1-((1R,2R)-2-hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a lead compound for NPY5 receptor inhibition, highlighting the structural adaptability of urea compounds in the development of novel therapeutic agents (Fotsch et al., 2001).

Catalytic and Sensing Applications

Urea derivatives also find applications in catalysis and sensing. For instance, Deng et al. (2017) reported the alkaline peroxidase-like activity of CuO nanoparticles using 3-(4-hydroxyphenyl)propionic acid as a substrate. This activity was modulated by ammonia, leading to the development of a sensing platform for the determination of urea and urease in various samples, demonstrating the potential of urea derivatives in environmental and biological sensing technologies (Deng et al., 2017).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-3-(3-hydroxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c14-9-4-6-10(7-5-9)15-13(18)16-11-2-1-3-12(17)8-11/h1-8,17H,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASVXNNPMBRKEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2989392.png)

![1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2989398.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2989400.png)

![1-(4-Bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2989401.png)

![2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B2989403.png)

![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol](/img/structure/B2989406.png)

![5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2989409.png)

![1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2989412.png)